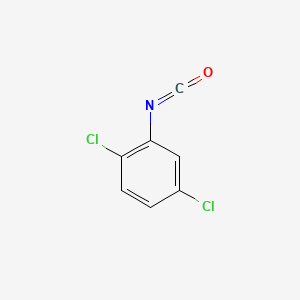

2,5-Dichlorophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6302. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQMJVGRHNZPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063826 | |

| Record name | Benzene, 1,4-dichloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-82-5 | |

| Record name | 2,5-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dichloro-2-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorophenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-dichloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dichlorophenyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMH358YGW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorophenyl Isocyanate (CAS: 5392-82-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorophenyl isocyanate is an aromatic isocyanate compound of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, characterized by the reactive isocyanate group and the substituted phenyl ring, makes it a valuable building block for the synthesis of a diverse range of compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of kinase inhibitors.

Chemical and Physical Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 5392-82-5[1] |

| Molecular Formula | C₇H₃Cl₂NO[1] |

| Molecular Weight | 188.01 g/mol [1] |

| IUPAC Name | 1,4-dichloro-2-isocyanatobenzene |

| Synonyms | Isocyanic acid 2,5-dichlorophenyl ester[1] |

| EC Number | 226-396-7[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow crystalline solid[2] |

| Melting Point | 28-32 °C |

| Boiling Point | 120-122 °C at 20 mmHg |

| Density | 1.45 g/cm³ |

| Solubility | Reacts with water. Soluble in organic solvents like toluene, and dichloromethane. |

| Refractive Index | 1.577 |

Synthesis of this compound

The primary industrial synthesis of aryl isocyanates involves the phosgenation of the corresponding primary amine. In the case of this compound, the precursor is 2,5-dichloroaniline.

General Synthesis Workflow

The synthesis process can be conceptually broken down into the following key stages:

Experimental Protocol: Phosgenation of 2,5-Dichloroaniline (General Procedure)

Disclaimer: This protocol is a general representation based on the synthesis of related dichlorophenyl isocyanates and should be adapted and performed by qualified personnel with appropriate safety measures in a well-ventilated fume hood.

Materials:

-

2,5-Dichloroaniline

-

Phosgene (or a phosgene substitute like triphosgene)

-

Anhydrous inert solvent (e.g., toluene, o-dichlorobenzene)

-

Inert gas (e.g., nitrogen, argon)

-

Reaction vessel with a stirrer, condenser, and gas inlet/outlet

Procedure:

-

A solution of 2,5-dichloroaniline in an anhydrous inert solvent is prepared in a reaction vessel under an inert atmosphere.

-

The solution is heated to a temperature typically ranging from 100 to 150°C.

-

A solution of phosgene in the same solvent is slowly introduced into the heated aniline solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

The reaction progress is monitored by techniques such as infrared spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate).

-

Upon completion, the reaction mixture is sparged with an inert gas to remove excess phosgene and hydrogen chloride byproduct.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Applications in Drug Development

The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. The reaction with primary and secondary amines to form substituted ureas is of particular importance in medicinal chemistry.

Synthesis of Diaryl Ureas as Kinase Inhibitors

The diaryl urea moiety is a key pharmacophore in a number of approved and investigational kinase inhibitors, such as Sorafenib. These compounds typically function by targeting the ATP-binding site of kinases, thereby inhibiting their catalytic activity. This compound serves as a valuable reagent for the synthesis of diaryl ureas with potential kinase inhibitory activity.

References

physical and chemical properties of 2,5-Dichlorophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dichlorophenyl isocyanate, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support its application in the laboratory.

Core Properties of this compound

This compound is an aromatic isocyanate compound characterized by the presence of a highly reactive isocyanate group (-N=C=O) and two chlorine atoms on the phenyl ring.[1] Its chemical structure and reactivity make it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NO[2] |

| Molecular Weight | 188.01 g/mol [2] |

| Appearance | Clear to cloudy colorless to yellow or white to yellow Liquid or Low Melting Solid[2] |

| Melting Point | 28-30 °C[2] |

| Boiling Point | 120-122 °C at 20 mmHg[2] |

| Density | 1.37 g/cm³[2] |

| Flash Point | >110 °C[2] |

| Solubility | Insoluble and reactive in water.[2] |

Chemical Reactivity and Handling

This compound is a highly reactive compound, primarily due to the electrophilic nature of the carbon atom in the isocyanate group. This reactivity dictates its handling and storage requirements.

Reactivity Profile:

-

Reaction with Nucleophiles: The isocyanate group readily reacts with nucleophiles containing active hydrogen atoms.[3]

-

Alcohols: Reacts with alcohols to form urethane derivatives.

-

Amines: Reacts with primary and secondary amines to yield urea derivatives.[3]

-

Water: Reacts with water to form an unstable carbamic acid, which then decomposes to produce an amine and carbon dioxide.[3] This moisture sensitivity necessitates storage in a dry, inert atmosphere.

-

Handling and Storage:

-

Moisture and Heat Sensitivity: The compound is sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at temperatures between 0-10°C.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, alcohols, and amines to prevent vigorous reactions.

-

Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation, and may cause allergic skin reactions or respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization and reaction of this compound.

Spectroscopic Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the characteristic functional groups of this compound, particularly the isocyanate group.

-

Methodology:

-

A small amount of the neat liquid (if melted) or a solution in a dry, IR-transparent solvent (e.g., anhydrous chloroform or carbon tetrachloride) is prepared.

-

A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

The plates are mounted in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

The characteristic strong, sharp absorption band for the asymmetric stretching of the isocyanate group (-N=C=O) is expected in the region of 2250-2285 cm⁻¹.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Methodology:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

The tube is capped and gently agitated to ensure complete dissolution.

-

The NMR tube is placed in the spectrometer's probe.

-

For ¹H NMR, the spectrum is acquired, and the chemical shifts, integration, and coupling patterns of the aromatic protons are analyzed.

-

For ¹³C NMR, the spectrum is acquired to identify the chemical shifts of the carbon atoms in the phenyl ring and the isocyanate group.

-

Synthetic Protocols

1. Synthesis of a Urethane Derivative

-

Objective: To demonstrate the reaction of this compound with an alcohol to form a urethane.

-

Methodology:

-

In a dry, round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous toluene.

-

To this stirred solution, add 1.05 equivalents of a chosen alcohol (e.g., ethanol) dropwise at room temperature.

-

The reaction is typically exothermic. The mixture is stirred at room temperature for 2-4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or FTIR spectroscopy (disappearance of the isocyanate peak).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the corresponding urethane.

-

2. Synthesis of a Urea Derivative

-

Objective: To illustrate the reaction of this compound with a primary amine to form a disubstituted urea.

-

Methodology:

-

In a dry, round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of a primary amine (e.g., aniline) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1.0 equivalent of this compound in anhydrous DCM dropwise to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The formation of a precipitate (the urea product) is often observed.

-

The solid product is collected by filtration, washed with cold DCM, and dried under vacuum.

-

Visualizations

Reactivity of this compound

The following diagram illustrates the primary reactive pathways of this compound with common nucleophiles.

Caption: Reaction pathways of this compound.

Experimental Workflow: Synthesis of a Urea Derivative

The following diagram outlines the typical laboratory workflow for the synthesis of a urea derivative from this compound.

Caption: Workflow for urea derivative synthesis.

References

An In-depth Technical Guide to 2,5-Dichlorophenyl Isocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorophenyl isocyanate is a highly reactive aromatic isocyanate that serves as a crucial building block in organic synthesis. Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals, primarily through the formation of urea and carbamate derivatives. The presence of two chlorine atoms on the phenyl ring significantly influences its reactivity and the properties of the resulting compounds. This technical guide provides a comprehensive overview of the molecular characteristics, key reactions, and experimental considerations for this compound, tailored for professionals in research and development.

Core Molecular and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its safe handling and effective use in synthesis. The key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H3Cl2NO[1][2][3] |

| Molecular Weight | 188.01 g/mol [1][2][3] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid[2] |

| Melting Point | 28-30 °C[2] |

| Boiling Point | 120-122 °C at 20 mmHg[2] |

| Density | 1.37 g/cm³[2] |

| CAS Number | 5392-82-5[1][2] |

Synthesis and Reactivity

The isocyanate functional group (-N=C=O) is an electrophilic heterocumulene, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in organic synthesis.

Synthesis of Urea Derivatives

The most prominent application of this compound is in the synthesis of substituted ureas. This reaction typically involves the addition of a primary or secondary amine to the isocyanate, proceeding through a nucleophilic addition mechanism. The resulting urea derivatives are a common motif in many biologically active molecules, including kinase inhibitors used in oncology.[4]

The general workflow for the synthesis of a disubstituted urea from this compound is depicted in the following diagram:

Caption: General workflow for the synthesis of a substituted urea.

Experimental Protocols

General Protocol for the Synthesis of N-(2,5-Dichlorophenyl)-N'-(aryl)urea

This protocol provides a general methodology for the synthesis of an aryl urea derivative from this compound and an appropriate aryl amine.

Materials:

-

This compound

-

Substituted aryl amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with dry nitrogen or argon gas.

-

Amine Solution: The substituted aryl amine (1.0 equivalent) is dissolved in anhydrous DCM in the reaction flask. The solution is cooled to 0 °C using an ice bath.

-

Isocyanate Addition: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Development and Agrochemicals

The urea moiety is a key structural feature in a number of therapeutic agents and agrochemicals. The synthesis of libraries of substituted ureas using this compound allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, diaryl ureas are a well-established class of kinase inhibitors.

In the agrochemical sector, dichlorophenyl-containing compounds are utilized in the development of herbicides and fungicides. The specific substitution pattern of this compound can impart desired properties such as target specificity and environmental persistence.

Safety and Handling

This compound is a toxic and corrosive compound. It is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is also a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Due to its sensitivity to moisture, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.

References

synthesis of 2,5-Dichlorophenyl isocyanate from 2,5-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorophenyl isocyanate from 2,5-dichloroaniline. It details the predominant industrial method using phosgene and explores emerging phosgene-free alternatives. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a key chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its synthesis from 2,5-dichloroaniline is a critical process, with methodologies continuously evolving to enhance safety, yield, and environmental sustainability. This guide focuses on the primary synthetic routes, providing detailed experimental protocols and comparative data.

Phosgene-Mediated Synthesis

The reaction of 2,5-dichloroaniline with phosgene remains a widely used industrial method for the production of this compound. This process, while efficient, involves the use of highly toxic phosgene gas, necessitating stringent safety precautions. The reaction typically proceeds in two stages: a low-temperature ("cold") phosgenation to form an intermediate carbamoyl chloride and an N-carboxyanhydride, followed by a high-temperature ("hot") phosgenation to yield the final isocyanate.

Experimental Protocol: Phosgenation of 2,5-Dichloroaniline

The following protocol is adapted from established procedures for the synthesis of dichlorophenyl isocyanates.

Materials:

-

2,5-Dichloroaniline

-

Phosgene (COCl₂)

-

Inert solvent (e.g., o-dichlorobenzene, xylene, or other chlorinated benzenes)[1]

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Glass-lined or other corrosion-resistant reactor equipped with a stirrer, condenser, gas inlet tube, and temperature control system.

-

Scrubber system for neutralizing excess phosgene and hydrogen chloride gas.

-

Distillation apparatus for purification.

Procedure:

-

Preparation: A solution of 2,5-dichloroaniline is prepared in an inert solvent, such as o-dichlorobenzene, typically at a concentration of 10-15% by weight.[2]

-

Low-Temperature Phosgenation: The reactor is charged with the inert solvent and cooled to a temperature between 0°C and 20°C. Phosgene gas is then introduced into the solvent. The 2,5-dichloroaniline solution is added gradually to the phosgene solution while maintaining the low temperature. This stage minimizes the formation of urea byproducts.

-

High-Temperature Phosgenation: Following the initial reaction, the temperature of the mixture is gradually raised to between 100°C and 200°C.[3] Phosgene is continuously passed through the reaction mixture to ensure the complete conversion of the intermediate carbamoyl chloride and any remaining amine hydrochloride to the isocyanate.[3]

-

Degassing: After the reaction is complete, the mixture is purged with an inert gas, such as nitrogen, to remove any dissolved excess phosgene and hydrogen chloride. This step is typically performed at an elevated temperature.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to separate it from the solvent and any high-boiling impurities.[2]

Quantitative Data for Dichlorophenyl Isocyanate Synthesis via Phosgenation

The following table summarizes typical quantitative data for the synthesis of dichlorophenyl isocyanates, which can be considered indicative for the 2,5-isomer.

| Parameter | Value | Reference |

| Starting Material | Dichloroaniline | [1][2] |

| Reagent | Phosgene | [1][2] |

| Solvent | o-Dichlorobenzene, Xylene | [1][2] |

| Mole Ratio (Phosgene:Aniline) | ~4:1 | [2] |

| Low Temperature Stage | 0-20°C | General Knowledge |

| High Temperature Stage | 158-165°C | [2] |

| Yield | >97% | [1] |

| Purity | >98% | [1] |

Experimental Workflow: Phosgenation

Caption: Phosgenation Experimental Workflow.

Phosgene-Free Synthesis Routes

Growing concerns over the hazards associated with phosgene have spurred research into alternative, safer methods for isocyanate synthesis. These "phosgene-free" routes often involve the use of less hazardous carbonyl sources. While specific, detailed protocols for the synthesis of this compound using these methods are not as established as the phosgene route, the general principles are outlined below.

Carbonylation of Anilines

This approach involves the reaction of the aniline with carbon monoxide in the presence of an oxidant and a catalyst.

Reaction with Phosgene Surrogates

Solid and liquid phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), are often used in laboratory settings to avoid handling gaseous phosgene.[4] These reagents are easier to handle but still generate phosgene in situ.

Thermal Decomposition of Carbamates

A prominent phosgene-free strategy involves the formation of a carbamate from the aniline, followed by thermal decomposition to the isocyanate and an alcohol. The carbamate can be synthesized through various methods, including the reaction of the aniline with dimethyl carbonate or urea. This approach is considered more environmentally friendly as it avoids the use of chlorine-containing reagents.

Dehydration of Carbamate Salts

A newer approach involves the formation of a carbamate salt from the aniline and carbon dioxide, followed by dehydration to yield the isocyanate. This method is attractive due to the use of readily available and non-toxic carbon dioxide as the carbonyl source.

Logical Relationship of Phosgene-Free Synthesis

Caption: Phosgene-Free Synthesis Logic.

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Phosgene: A highly toxic and corrosive gas. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection. A dedicated phosgene detection system is essential.

-

2,5-Dichloroaniline: A toxic and potentially carcinogenic compound. Avoid inhalation and skin contact.

-

This compound: A toxic and lachrymatory compound. It is also a potent respiratory sensitizer. Handle with appropriate PPE in a well-ventilated area.

-

Hydrogen Chloride: A corrosive gas produced as a byproduct in the phosgenation reaction. Ensure proper scrubbing and neutralization.

Conclusion

The synthesis of this compound from 2,5-dichloroaniline is a well-established process, with the phosgene-based method being the most documented and industrially practiced. While this method provides high yields and purity, the inherent hazards of phosgene are significant. The development of safer, phosgene-free alternatives is a key area of ongoing research. For professionals in drug development and chemical synthesis, understanding both the established and emerging methodologies is crucial for process optimization, safety, and sustainability.

References

An In-depth Technical Guide to the Electrophilic Reactivity of the Isocyanate Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isocyanate group (-N=C=O) is a highly versatile and reactive functional group of paramount importance in polymer chemistry, organic synthesis, and drug development. Its pronounced electrophilic character dictates its reactivity towards a wide array of nucleophiles, enabling the formation of diverse and valuable chemical linkages. This technical guide provides a comprehensive overview of the core principles governing the electrophilic reactivity of isocyanates. It delves into the reaction mechanisms with key nucleophiles, presents quantitative kinetic data, and offers detailed experimental protocols for the synthesis and analysis of isocyanate-derived products. Furthermore, this guide employs visualizations to elucidate complex reaction pathways and experimental workflows, serving as a critical resource for professionals engaged in research and development involving isocyanate chemistry.

Introduction: The Electronic Structure and Electrophilicity of the Isocyanate Group

The high reactivity of the isocyanate group stems from the electronic distribution within its cumulative double bond system (R-N=C=O). The carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, which withdraw electron density, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1] Resonance structures illustrate the positive charge character of the central carbon atom, further explaining its reactivity.[1]

Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which enhances the electrophilicity of the isocyanate carbon.[2][3] Conversely, electron-donating groups on the R-group decrease the reactivity.[1] Steric hindrance around the isocyanate group or on the approaching nucleophile can also significantly impact reaction rates.[1]

Reactions of Isocyanates with Nucleophiles

The electrophilic carbon of the isocyanate group readily reacts with a variety of nucleophiles containing active hydrogen atoms. The general order of reactivity for common nucleophiles is:

Primary Aliphatic Amines > Secondary Aliphatic Amines > Primary Alcohols > Water > Secondary Alcohols > Phenols > Thiols

Reaction with Alcohols: Urethane Formation

The reaction between an isocyanate and an alcohol yields a carbamate, commonly known as a urethane. This reaction is the foundation of the polyurethane industry.[4] The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

The uncatalyzed reaction with alcohols can be slow and often requires heating.[5] The reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[6] The reaction is commonly catalyzed by tertiary amines or organometallic compounds, such as dibutyltin dilaurate (DBTDL).[7]

Reaction with Amines: Urea Formation

Isocyanates react rapidly with primary and secondary amines to form substituted ureas.[8] These reactions are typically much faster than the corresponding reactions with alcohols and often do not require a catalyst.[9] The high nucleophilicity of the amine nitrogen leads to a rapid attack on the isocyanate carbon. Aliphatic amines are more reactive than aromatic amines due to their higher basicity.[8]

Reaction with Water

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[7] The newly formed amine can then react with another isocyanate molecule to form a urea linkage.[7] This reaction is fundamental to the production of polyurethane foams, where the generated CO2 acts as the blowing agent.[7]

Reaction with Thiols: Thiocarbamate Formation

The reaction of isocyanates with thiols produces thiocarbamates. This reaction is generally slower than the reaction with alcohols and often requires a catalyst, such as a tertiary amine, to proceed at a reasonable rate.[8]

Quantitative Data on Isocyanate Reactivity

The following tables summarize kinetic data for the reaction of isocyanates with various nucleophiles, providing a quantitative basis for comparing reactivity.

Table 1: Relative Reaction Rates of Phenyl Isocyanate with Various Nucleophiles

| Nucleophile | Typical Structure | Relative Reaction Rate |

| Primary Aliphatic Amine | R-NH₂ | 100,000 |

| Secondary Aliphatic Amine | R₂NH | 20,000 - 50,000 |

| Primary Aromatic Amine | Ar-NH₂ | 200 |

| Primary Alcohol | R-OH | 100 |

| Water | H₂O | 100 |

| Secondary Alcohol | R₂CH-OH | 30 |

| Phenol | Ar-OH | 5 |

| Carboxylic Acid | R-COOH | 4 |

| Urea | R-NH-CO-NH-R | 1 |

| Urethane | R-NH-CO-OR' | 0.3 |

| Relative rates are approximate and can be influenced by solvent, temperature, and catalyst. |

Table 2: Second-Order Rate Constants for the Reaction of Phenyl Isocyanate with Alcohols

| Alcohol | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| n-Butanol | Toluene | 25 | 2.5 x 10⁻⁴ |

| 2-Butanol | Toluene | 25 | 0.8 x 10⁻⁴ |

| Methanol | Dibutyl Ether | 20 | 1.2 x 10⁻⁴ |

| Ethanol | Dibutyl Ether | 20 | 0.8 x 10⁻⁴ |

Table 3: Comparison of Aromatic vs. Aliphatic Isocyanate Reactivity

| Isocyanate | Nucleophile | Catalyst | Relative Reactivity |

| Aromatic (e.g., MDI, TDI) | Polyol | Uncatalyzed | Fast |

| Aliphatic (e.g., HDI, IPDI) | Polyol | Uncatalyzed | Slow |

| Aromatic (e.g., MDI, TDI) | Polyol | Tin or Amine Catalyst | Very Fast |

| Aliphatic (e.g., HDI, IPDI) | Polyol | Tin or Amine Catalyst | Moderate to Fast |

Aromatic isocyanates are significantly more reactive than aliphatic isocyanates.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving isocyanates.

Synthesis of a Substituted Urea from an Isocyanate and a Primary Amine

Objective: To synthesize N,N'-diphenylurea from phenyl isocyanate and aniline.

Materials:

-

Phenyl isocyanate

-

Aniline

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

The product will likely precipitate from the solution. Collect the solid product by filtration.

-

Wash the collected solid with cold DCM and dry under vacuum.

-

Further purification can be achieved by recrystallization from ethanol if necessary.

Synthesis of a Carbamate (Urethane) from an Isocyanate and a Primary Alcohol

Objective: To synthesize ethyl N-phenylcarbamate from phenyl isocyanate and ethanol.

Materials:

-

Phenyl isocyanate

-

Anhydrous Ethanol

-

Anhydrous Toluene

-

Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) (catalyst)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask, add anhydrous ethanol (1.0 eq), anhydrous toluene, and a catalytic amount of DBTDL or TEA under an inert atmosphere.

-

Heat the mixture to 60-80 °C with stirring.

-

Add phenyl isocyanate (1.1 eq) dropwise to the heated solution.

-

Maintain the reaction at 60-80 °C and monitor its progress using TLC or in-situ FTIR.[4] The reaction may take several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure carbamate.[4]

Monitoring Isocyanate Reactions by Titration

Objective: To determine the concentration of unreacted isocyanate groups (%NCO) in a reaction mixture.

Principle: An excess of a standard solution of di-n-butylamine is added to the sample. The di-n-butylamine reacts with the isocyanate groups. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.[10][11]

Procedure:

-

Accurately weigh a sample of the isocyanate-containing resin into a dry Erlenmeyer flask.

-

Add a known excess of a standardized solution of di-n-butylamine in a suitable solvent (e.g., toluene).

-

Stopper the flask and allow it to stand for a specified time (e.g., 15 minutes) to ensure complete reaction.

-

Add a suitable solvent (e.g., isopropanol) to dissolve the resulting urea.

-

Add a few drops of a suitable indicator (e.g., bromophenol blue).

-

Titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid to the endpoint.

-

Perform a blank titration under the same conditions without the isocyanate sample.

-

Calculate the %NCO using the appropriate formula based on the titration volumes and concentrations of the reagents.[10][11]

Derivatization of Isocyanates for HPLC Analysis

Objective: To convert volatile and reactive isocyanates into stable, UV-active or fluorescent derivatives for quantification by High-Performance Liquid Chromatography (HPLC).

Reagent Example: 1-(9-Anthracenylmethyl)piperazine (MAP)

Procedure:

-

Airborne isocyanates are sampled by drawing air through an impinger or a filter impregnated with the MAP solution.[12]

-

The MAP reagent reacts rapidly with the isocyanate groups to form stable urea derivatives.

-

The resulting solution is then analyzed by reverse-phase HPLC with a fluorescence or UV detector.[12]

-

Quantification is achieved by comparing the peak areas of the derivatized isocyanates to those of prepared standards.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows.

Conclusion

The electrophilic reactivity of the isocyanate group is a cornerstone of modern chemistry, enabling the synthesis of a vast array of materials and molecules with tailored properties. A thorough understanding of the reaction mechanisms, kinetics, and influencing factors is crucial for the effective and safe utilization of isocyanates in research and industrial applications. This guide has provided a detailed overview of these core principles, supplemented with quantitative data and practical experimental protocols. The provided visualizations of reaction pathways and workflows serve to further clarify these concepts. It is anticipated that this technical resource will be of significant value to researchers, scientists, and drug development professionals working with this important and versatile functional group.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wernerblank.com [wernerblank.com]

- 4. azom.com [azom.com]

- 5. benchchem.com [benchchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. xylemanalytics.com [xylemanalytics.com]

- 11. scribd.com [scribd.com]

- 12. cdc.gov [cdc.gov]

An In-depth Technical Guide to the Structural Isomers and Synonyms of 2,5-Dichlorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of dichlorophenyl isocyanate, with a focus on 2,5-dichlorophenyl isocyanate and its related compounds. This document details their synonyms, chemical properties, synthesis protocols, and available spectral data. The information is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Introduction to Dichlorophenyl Isocyanates

Dichlorophenyl isocyanates are a group of aromatic organic compounds with the general formula C₇H₃Cl₂NO. They are characterized by a benzene ring substituted with two chlorine atoms and an isocyanate (-N=C=O) functional group. The various arrangements of these substituents give rise to six structural isomers, each with unique physical and chemical properties. These compounds are highly reactive and serve as important intermediates in the synthesis of a wide range of products, including pesticides, herbicides, pharmaceuticals, and polymers. The isocyanate group is particularly susceptible to nucleophilic attack, making these compounds versatile building blocks in organic synthesis.

Structural Isomers and Synonyms

There are six structural isomers of dichlorophenyl isocyanate, distinguished by the positions of the two chlorine atoms on the phenyl ring. The table below lists these isomers along with their common synonyms and CAS Registry Numbers.

| IUPAC Name | Common Name | CAS Registry Number | Synonyms |

| 1,2-Dichloro-3-isocyanatobenzene | 2,3-Dichlorophenyl isocyanate | 41195-90-8 | Isocyanic acid, 2,3-dichlorophenyl ester |

| 1,3-Dichloro-2-isocyanatobenzene | 2,6-Dichlorophenyl isocyanate | 39920-37-1 | Isocyanic acid, 2,6-dichlorophenyl ester |

| 1,4-Dichloro-2-isocyanatobenzene | This compound | 5392-82-5 | Benzene, 1,4-dichloro-2-isocyanato-; Isocyanic acid, 2,5-dichlorophenyl ester[1] |

| 1,2-Dichloro-4-isocyanatobenzene | 3,4-Dichlorophenyl isocyanate | 102-36-3 | Isocyanic acid, 3,4-dichlorophenyl ester[2] |

| 1,3-Dichloro-5-isocyanatobenzene | 3,5-Dichlorophenyl isocyanate | 34893-92-0 | Benzene, 1,3-dichloro-5-isocyanato-[3] |

| 2,4-Dichloro-1-isocyanatobenzene | 2,4-Dichlorophenyl isocyanate | 2612-57-9 | Isocyanic acid, 2,4-dichlorophenyl ester |

Physicochemical Properties

The physical and chemical properties of the dichlorophenyl isocyanate isomers vary depending on the substitution pattern of the chlorine atoms. These properties are crucial for their handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data for the isomers.

| Isomer | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2,3-Dichlorophenyl isocyanate | 188.01 | - | - | >110 | 1.424[4] | 1.578[4] |

| 2,4-Dichlorophenyl isocyanate | 188.01 | - | - | >113[5] | - | - |

| This compound | 188.01 | 28-30 | 120-122 @ 20 mmHg | >110 | - | - |

| 2,6-Dichlorophenyl isocyanate | 188.01 | 42-44 | 101 @ 5 mmHg | >110 | - | - |

| 3,4-Dichlorophenyl isocyanate | 188.01 | 41-43[6] | 118-120 @ 18 mmHg[6] | >110 | 1.4 (approx.) | - |

| 3,5-Dichlorophenyl isocyanate | 188.01 | 32-34 | - | >110 | 1.38 | - |

Experimental Protocols: Synthesis of Dichlorophenyl Isocyanates

The most common method for the synthesis of dichlorophenyl isocyanates is the phosgenation of the corresponding dichlorophenyl amines. Phosgene itself is a highly toxic gas, and its use requires specialized equipment and safety precautions. A safer alternative that is often used in laboratory settings is triphosgene (bis(trichloromethyl) carbonate), a solid that generates phosgene in situ.

General Experimental Protocol using Triphosgene

This protocol provides a general method for the synthesis of dichlorophenyl isocyanates from the corresponding dichloroanilines using triphosgene.

Materials:

-

Dichloroaniline isomer (1.0 eq)

-

Triphosgene (0.4 eq)

-

Triethylamine (2.2 eq) or another non-nucleophilic base

-

Anhydrous solvent (e.g., dichloromethane, toluene, or ethyl acetate)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the dichloroaniline isomer in the anhydrous solvent.

-

In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the stirred solution of the dichloroaniline at 0 °C (ice bath).

-

After the addition is complete, slowly add the triethylamine or other base to the reaction mixture, maintaining the temperature at 0 °C.

-

Once the addition of the base is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the -N=C=O stretch of the isocyanate around 2270 cm⁻¹).[7]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude dichlorophenyl isocyanate can be purified by vacuum distillation or recrystallization.

Note: This is a general procedure, and the optimal solvent, base, reaction time, and temperature may vary for each isomer. It is recommended to consult the literature for specific conditions for each isomer. For instance, the synthesis of 3,4-dichlorophenyl isocyanate is well-documented in patent literature, often employing a two-step phosgenation process at low and high temperatures in a solvent like o-dichlorobenzene to achieve high yields.[8]

Spectroscopic Data

Spectroscopic data is essential for the characterization and identification of the dichlorophenyl isocyanate isomers.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of isocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the region of 2250-2275 cm⁻¹.[9] The exact position of this band can be influenced by the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the dichlorophenyl isocyanate isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are unique to each isomer.

¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct patterns for each isomer based on the number of non-equivalent protons and their coupling constants.

¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule, providing a clear method for distinguishing between the isomers. The isocyanate carbon typically appears in the range of 120-140 ppm.

The following table provides a summary of available or expected NMR data. Actual chemical shifts can vary depending on the solvent and concentration.

| Isomer | Expected No. of ¹H NMR Signals | Expected No. of ¹³C NMR Signals |

| 2,3-Dichlorophenyl isocyanate | 3 | 7 |

| 2,4-Dichlorophenyl isocyanate | 3 | 7 |

| This compound | 3 | 7 |

| 2,6-Dichlorophenyl isocyanate | 3 | 5 |

| 3,4-Dichlorophenyl isocyanate | 3 | 7 |

| 3,5-Dichlorophenyl isocyanate | 2 | 5 |

Mandatory Visualizations

General Synthesis Pathway

The following diagram illustrates the general synthetic route for the preparation of dichlorophenyl isocyanates from their corresponding dichloroaniline precursors.

Caption: General synthesis pathway for dichlorophenyl isocyanates.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of dichlorophenyl isocyanates in a laboratory setting.

Caption: Experimental workflow for synthesis and purification.

Biological Activity and Applications

Dichlorophenyl isocyanates are primarily used as intermediates in the chemical industry. Their biological activities are mainly associated with their high reactivity, which can lead to irritation and toxicity upon exposure. They are known to be irritants to the skin, eyes, and respiratory tract.[10]

One of the most significant applications of a dichlorophenyl isocyanate isomer is the use of 3,4-dichlorophenyl isocyanate in the production of the antibacterial agent triclocarban and the herbicide diuron.[2] These applications highlight the importance of these isomers in the synthesis of commercially valuable products. While specific signaling pathway information is not widely available in the public domain, the reactivity of the isocyanate group suggests that their biological effects are likely due to non-specific reactions with nucleophilic functional groups in biomolecules, such as amines and thiols, leading to cellular damage.

Conclusion

The structural isomers of dichlorophenyl isocyanate represent a versatile class of chemical intermediates with significant applications in various fields. This guide has provided a detailed overview of their structures, properties, and synthesis. The provided experimental protocols and data tables offer a valuable resource for researchers and professionals working with these compounds. Further research into the specific biological activities and mechanisms of action of the individual isomers could unveil new potential applications in drug discovery and development.

References

- 1. Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives | Bentham Science [benthamscience.com]

- 2. orgsyn.org [orgsyn.org]

- 3. 3,5-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 94460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dichlorophenyl isocyanate 97 41195-90-8 [sigmaaldrich.com]

- 5. 2,4-Dichlorophenyl isocyanate CAS#: 2612-57-9 [amp.chemicalbook.com]

- 6. Isocyanic acid 3,4-dichlorophenyl ester | 102-36-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 9. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Thermal Stability and Decomposition of 2,5-Dichlorophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorophenyl isocyanate (CAS No. 5392-82-5) is a reactive chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialty chemicals. As with all isocyanates, its thermal stability is a critical consideration for safe handling, storage, and use in chemical processes. This technical guide summarizes the known information regarding the thermal stability and decomposition of this compound, drawing from available safety data and general knowledge of aromatic isocyanates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂NO | [General Knowledge] |

| Molecular Weight | 188.01 g/mol | [General Knowledge] |

| Appearance | White to off-white crystalline solid | [General Knowledge] |

| Melting Point | 28-32 °C | [General Knowledge] |

| Boiling Point | 120-122 °C at 20 mmHg | [General Knowledge] |

| Flash Point | >110 °C | [General Knowledge] |

Thermal Stability and Hazardous Decomposition

Detailed experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not publicly available. However, general information for aromatic isocyanates and safety data sheets for dichlorophenyl isocyanate isomers provide insights into their thermal behavior.

Aromatic isocyanates are known to be sensitive to heat. Elevated temperatures can induce decomposition and hazardous polymerization. The presence of contaminants, such as water, amines, and strong bases or acids, can significantly lower the decomposition temperature and accelerate hazardous reactions.

Upon thermal decomposition, this compound is expected to release a variety of hazardous substances.

| Decomposition Product | Chemical Formula | Hazard |

| Nitrogen Oxides | NOx | Toxic, respiratory irritants |

| Carbon Monoxide | CO | Toxic, flammable |

| Carbon Dioxide | CO₂ | Asphyxiant |

| Hydrogen Chloride | HCl | Corrosive, toxic |

| Hydrogen Cyanide | HCN | Highly toxic |

Potential Decomposition Pathways

While specific mechanistic studies for this compound are not available, potential decomposition pathways can be inferred from the general reactivity of aryl isocyanates.

Caption: Potential thermal decomposition pathways for this compound.

The primary thermal events are likely to be:

-

Polymerization: Isocyanates can undergo self-polymerization, especially at elevated temperatures, to form dimers, trimers (isocyanurates), and higher oligomers. This process is often exothermic and can lead to a runaway reaction.

-

Fragmentation: At higher temperatures, the molecule will fragment, leading to the release of the hazardous gases listed in the table above. The cleavage of the C-N and C-Cl bonds is expected.

Experimental Protocols for Thermal Analysis (General Methodology)

For researchers intending to determine the thermal stability of this compound, the following general experimental protocols for TGA and DSC are recommended.

5.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) and oxidizing (e.g., Air or Oxygen) atmospheres should be used to assess stability under different conditions. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A range of heating rates (e.g., 5, 10, and 20 °C/min) should be employed to study the kinetics of decomposition.

-

Temperature Range: Typically from ambient temperature to 600-800 °C, or until the decomposition is complete.

-

-

Data Analysis: The onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass are determined from the TGA curve and its derivative (DTG).

5.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures and enthalpies of phase transitions (melting) and decomposition.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small, precisely weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. For safety, especially when expecting gas evolution, a pinhole lid might be considered with appropriate safety precautions.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a typical flow rate of 20-50 mL/min.

-

Heating Rate: A controlled heating rate, typically 10 °C/min.

-

Temperature Range: From sub-ambient (if necessary to observe glass transitions) to a temperature beyond the final decomposition event observed in TGA.

-

-

Data Analysis: The melting point (Tm), heat of fusion (ΔHf), and the onset temperature and enthalpy of decomposition (Td, ΔHd) are determined from the DSC thermogram.

Caption: General experimental workflow for thermal analysis.

Safe Handling and Storage Recommendations

Given the reactivity and potential for hazardous decomposition of this compound, the following handling and storage procedures are crucial:

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed to prevent moisture contamination. Storage under an inert atmosphere (e.g., nitrogen) is recommended.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong acids, and strong bases, as these can catalyze vigorous and exothermic reactions.

Conclusion

While specific quantitative data on the thermal stability and decomposition of this compound is not currently available in published literature, its chemical nature as a chlorinated aromatic isocyanate suggests a high potential for thermal instability and hazardous decomposition at elevated temperatures. The primary hazards include exothermic polymerization and the release of toxic and corrosive gases. For any application involving this compound, it is imperative that its thermal properties be determined experimentally using techniques such as TGA and DSC under controlled conditions. The general methodologies provided in this guide can serve as a starting point for such investigations. Always prioritize safety and adhere to strict handling and storage protocols when working with this reactive chemical.

A Technical Guide to the Spectroscopic Profile of 2,5-Dichlorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dichlorophenyl isocyanate (CAS No. 5392-82-5). Due to the limited availability of specific experimental spectra in public databases, this document presents a combination of predicted data, comparative data from isomers, and general experimental protocols applicable to the analysis of this compound.

Chemical Structure and Properties

-

Molecular Formula: C₇H₃Cl₂NO

-

Appearance: Clear to cloudy colorless to yellow or white to yellow liquid or low melting solid[1]

-

Melting Point: 28-30 °C[1]

-

Boiling Point: 120-122 °C at 20 mmHg[1]

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.4 | d | 1H | H-6 |

| ~7.2 | dd | 1H | H-4 |

| ~7.0 | d | 1H | H-3 |

Note: Predicted values are based on the analysis of similar chlorinated aromatic compounds. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-NCO |

| ~133 | C-Cl (C-2) |

| ~132 | C-Cl (C-5) |

| ~131 | C-H |

| ~129 | C-H |

| ~128 | C-H |

| ~125 | N=C=O |

Note: Predicted values are based on data from dichlorophenyl isocyanate isomers and general knowledge of substituent effects on aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Broad | Asymmetric N=C=O stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1200-1000 | Medium-Strong | C-Cl stretching |

| ~850-800 | Strong | C-H out-of-plane bending |

Note: The most characteristic absorption is the strong and broad isocyanate peak around 2270 cm⁻¹.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 187/189/191 | Molecular ion peak (M⁺) with isotopic pattern for two chlorine atoms |

| 162 | [M - CO]⁺ |

| 127 | [M - NCO]⁺ |

| 99 | [C₆H₃Cl]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The isocyanate group is reactive, so the solvent must be anhydrous and free of any reactive impurities. Filter the solution into a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger sample amount (50-100 mg) and a longer acquisition time (several hours) may be necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a low-melting solid, a melt can be prepared by placing a small amount of the sample between two KBr or NaCl plates and gently heating until it melts to form a thin film. Alternatively, a solution in a non-polar, aprotic solvent (e.g., hexane, CCl₄) can be prepared and analyzed in a liquid cell.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient. A background spectrum of the empty sample holder or the solvent should be recorded and subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 to observe the molecular ion and expected fragment ions.

Workflow and Process Visualization

The following diagrams illustrate key processes related to the analysis and synthesis of this compound.

References

A Technical Guide to Research-Grade 2,5-Dichlorophenyl Isocyanate for Drug Discovery Professionals

An In-depth Review of Commercial Availability, Synthetic Applications, and Biological Relevance in Kinase Inhibition

For researchers and scientists engaged in the dynamic field of drug development, particularly in the synthesis of novel kinase inhibitors, access to high-purity chemical reagents is paramount. 2,5-Dichlorophenyl isocyanate (CAS No. 5392-82-5) serves as a critical building block in the creation of a diverse range of bioactive molecules, most notably urea-based compounds that have shown significant promise as therapeutic agents. This technical guide provides a comprehensive overview of the commercial suppliers of research-grade this compound, detailed experimental protocols for its use in the synthesis of urea derivatives, and an exploration of its relevance in targeting key signaling pathways in cancer.

Commercial Sourcing of Research-Grade this compound

A reliable supply of high-purity this compound is crucial for reproducible and accurate experimental results. Several reputable chemical suppliers offer this reagent in research-grade quality. The following table summarizes the offerings from prominent commercial vendors, allowing for a comparative assessment of purity, available quantities, and catalog information.

| Supplier | Purity Specification | Available Quantities | Catalog Number |

| TCI America | >97.0% (GC) | 25 g | D0397 |

| Georganics | High Purity | Milligrams to multi-kilogram batches | GEO-01005 |

| Thermo Scientific (Alfa Aesar) | 97% | 5 g, 25 g | L14780 |

| Apollo Scientific | Not specified | 5 g, 25 g, 100 g | OR015004 |

| Sigma-Aldrich (Fluorochem) | 97% | Inquire | FLUH99C7AC1A |

Synthetic Utility: Preparation of Urea-Based Kinase Inhibitors

The isocyanate functional group of this compound is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of stable urea derivatives. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors, including analogues of Sorafenib, a multi-kinase inhibitor used in cancer therapy.

Experimental Protocol: Synthesis of a Diaryl Urea Derivative

The following protocol provides a detailed methodology for the synthesis of a diaryl urea derivative from this compound and a substituted aniline, a common reaction in the development of kinase inhibitors.

Materials:

-

This compound

-

Substituted aromatic amine (e.g., 4-aminophenol)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted aromatic amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold DCM, and dry under vacuum.

-

Further purification can be achieved by recrystallization if necessary.

This straightforward and efficient protocol allows for the rapid generation of a library of urea derivatives for structure-activity relationship (SAR) studies.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Diaryl urea compounds derived from this compound are of significant interest in oncology drug discovery due to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Two of the most relevant pathways targeted by such inhibitors are the RAF/MEK/ERK and the VEGFR signaling cascades.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Mutations in components of this pathway, particularly BRAF, are common in many cancers, leading to uncontrolled cell growth. Diaryl urea-based inhibitors have been shown to effectively target RAF kinases, thereby blocking downstream signaling and inhibiting tumor progression.[3][4][5]

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a diaryl urea derivative.

The VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][] Small molecule inhibitors, including diaryl ureas, can block the ATP binding site of VEGFR, thereby inhibiting its kinase activity and preventing downstream signaling events that lead to endothelial cell proliferation and migration.[8][9]

Caption: Inhibition of the VEGFR signaling pathway by a diaryl urea derivative.

Conclusion

Research-grade this compound is a readily available and versatile reagent that plays a pivotal role in the synthesis of novel kinase inhibitors for oncological research. Its straightforward reactivity allows for the efficient generation of diaryl urea libraries, which have demonstrated significant potential in targeting key signaling pathways such as the RAF/MEK/ERK and VEGFR cascades. This guide provides drug development professionals with the essential information needed to source this key building block and effectively incorporate it into their research programs aimed at discovering the next generation of targeted cancer therapies.

References

- 1. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Raf/MEK/ERK pathway up-regulates expression of the coxsackievirus and adenovirus receptor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 8. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for 2,5-Dichlorophenyl Isocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,5-dichlorophenyl isocyanate, a versatile reagent in organic synthesis. Its unique electronic and steric properties make it a valuable building block for the synthesis of a variety of compounds, particularly in the fields of medicinal chemistry and agrochemicals.

Application Notes

This compound is a highly reactive compound due to the presence of the isocyanate functional group. The two chlorine atoms on the phenyl ring significantly influence its reactivity and the properties of the resulting products. It is primarily used in nucleophilic addition reactions, where the electrophilic carbon atom of the isocyanate group is attacked by nucleophiles such as amines, alcohols, and water.

Key Applications:

-

Synthesis of Urea Derivatives: The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the preparation of unsymmetrical diaryl ureas. These urea derivatives are prevalent scaffolds in many biologically active molecules, including kinase inhibitors and antiproliferative agents. The dichlorophenyl moiety can impart specific binding properties and metabolic stability to the final compound.

-

Synthesis of Carbamate Derivatives: Alcohols and phenols react with this compound to form carbamates. O-aryl carbamates, in particular, are of interest in medicinal chemistry and can be synthesized by reacting the isocyanate with various substituted phenols. These reactions are often catalyzed by bases.

-

Agrochemical Synthesis: Dichlorophenyl isocyanates are important intermediates in the production of various pesticides. Although specific examples for the 2,5-isomer are less common in readily available literature compared to its 3,4- and 3,5-isomers, its structural similarity suggests potential applications in the synthesis of novel herbicides and fungicides.

-

Pharmaceutical Intermediate: The 2,5-dichlorophenyl motif is present in some kinase inhibitors. For instance, the substitution pattern can influence the binding affinity and selectivity of the inhibitor for the target kinase. Therefore, this compound serves as a key building block for the synthesis of novel kinase inhibitor candidates.

Experimental Protocols

The following protocols are provided as examples of how this compound can be used in organic synthesis. Researchers should adapt these procedures to their specific substrates and experimental conditions.

Protocol 1: Synthesis of N-(2,5-Dichlorophenyl)-N'-(4-pyridyl)urea

This protocol describes the synthesis of a diaryl urea, a common scaffold in kinase inhibitors, by reacting this compound with 4-aminopyridine.

Materials:

-

This compound

-

4-Aminopyridine

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add a solution of this compound (1.05 eq) in anhydrous dichloromethane dropwise at room temperature with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will form. Filter the solid product and wash it with cold dichloromethane.

-

Dry the product under vacuum to obtain N-(2,5-dichlorophenyl)-N'-(4-pyridyl)urea.

Quantitative Data:

| Product | Yield | Melting Point | 1H NMR (DMSO-d6) |

| N-(2,5-Dichlorophenyl)-N'-(4-pyridyl)urea | >90% | 235-237 °C | δ 9.35 (s, 1H), 8.85 (s, 1H), 8.38 (d, J = 6.0 Hz, 2H), 8.25 (d, J = 2.4 Hz, 1H), 7.55 (d, J = 6.0 Hz, 2H), 7.48 (d, J = 8.7 Hz, 1H), 7.15 (dd, J = 8.7, 2.4 Hz, 1H) |

Protocol 2: Synthesis of a Symmetrical Diaryl Urea: 1,3-bis(2,5-Dichlorophenyl)urea

This protocol is adapted from the synthesis of 1,3-bis(3,5-dichlorophenyl)urea and describes the reaction of this compound with 2,5-dichloroaniline.[1]

Materials:

-

This compound

-

2,5-Dichloroaniline

-

Dichloromethane (DCM)

-

Nitrogen atmosphere setup

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dichloroaniline (1.0 eq) in dichloromethane.

-

To the stirring solution, add this compound (0.97 eq) portion-wise.

-

Stir the reaction mixture at ambient temperature for 19 hours.[1]

-